molecular formula C14H14F2INO3 B3082650 Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate CAS No. 1131640-51-1

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate

Cat. No.: B3082650
CAS No.: 1131640-51-1
M. Wt: 409.17 g/mol
InChI Key: ASTNXCCOMRJHFX-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate is a useful research compound. Its molecular formula is C14H14F2INO3 and its molecular weight is 409.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Continuous-Flow Processes in Pharmaceutical Production

The development of continuous-flow processes for the production of pharmaceutical intermediates, such as floxacin intermediates, utilizes efficient C–C bond formation techniques. These processes are based on rapid and strong activation of carboxylic acids, leading to less raw material consumption, higher product yields, reduced reaction times, and enhanced operational safety due to more environmentally friendly procedures. The continuous-flow system achieves this by converting 2,4-dichloro-5-fluorobenzoic acid into highly reactive 2,4-dichloro-5-fluorobenzoyl chloride, which then rapidly reacts with ethyl 3-(dimethylamino)acrylate to produce the desired compound under mild conditions (Guo, Yu, & Su, 2020).

Eco-Friendly Chemical Synthesis

Ethyl 3-dimethylamino acrylates serve as starting materials in eco-friendly synthesis processes for creating new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones from a variety of hydrazines. These synthesis processes are characterized by their solvent-free conditions and utilization of microwave irradiations, demonstrating an efficient and mild approach to chemical synthesis (Meddad et al., 2001).

Solvent-Free Synthesis of Heterocyclic Compounds

A mild and efficient solvent-free method has been developed for the preparation of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates from ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate. This method utilizes a variety of isocyanates and isothiocyanates, yielding compounds in good yields. The synthesis demonstrates the potential of solvent-free conditions in creating complex heterocyclic structures (Meziane et al., 1998).

Polymeric Material Development

Research into the development of charge-shifting polycations has explored how the nature of nonmethyl α-substituents affects the rates of ester hydrolysis in polymers based on 2-(dimethylamino)ethyl acrylate. This work contributes to the understanding of polymer charge dynamics and the development of new materials with tunable hydrolysis rates, applicable in biomaterials and wastewater treatment (Ros et al., 2018).

Properties

IUPAC Name

ethyl (E)-2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2INO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTNXCCOMRJHFX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C1=CC(=C(C=C1F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate
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Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate
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Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate
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Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate
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Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate
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Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate

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